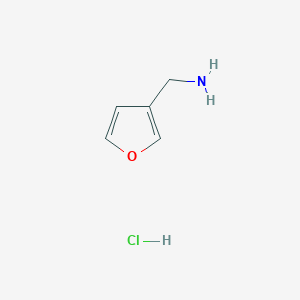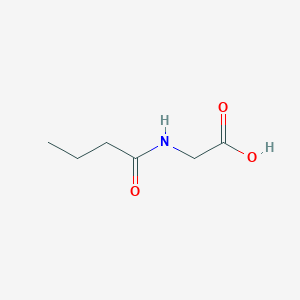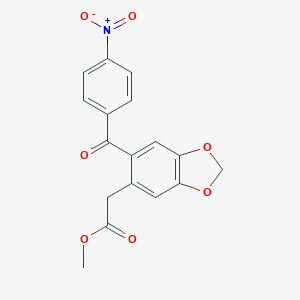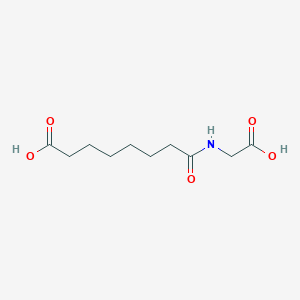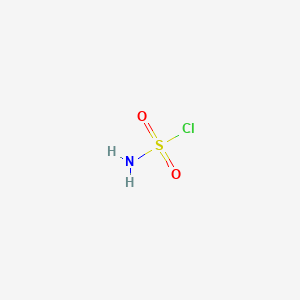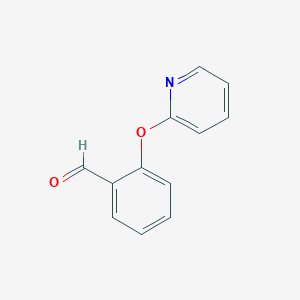
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate, also known as HMMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate varies depending on its application. In medicine, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death. In agriculture, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate acts as a plant growth regulator by regulating the expression of genes involved in growth and development. In materials science, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate is used as a building block for the synthesis of new materials with unique properties.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been shown to have various biochemical and physiological effects, depending on its application. In medicine, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has also been shown to disrupt the cell membrane of fungi and bacteria by increasing their permeability. In agriculture, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been shown to regulate the expression of genes involved in plant growth and development, leading to increased yield. In materials science, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been used as a building block for the synthesis of new materials with unique properties, such as high mechanical strength and thermal stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate can be synthesized in large quantities using a straightforward synthesis method, making it readily available for research purposes. Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate is also stable under a wide range of conditions, making it suitable for use in various applications. However, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate also has some limitations for lab experiments, including its potential toxicity and limited solubility in water. Researchers must take precautions when handling Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate and use appropriate safety measures.
Direcciones Futuras
There are several future directions for research on Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate, including the development of new drugs for cancer treatment, the optimization of its use as a plant growth regulator, and the synthesis of new materials with unique properties. Future research could also focus on improving the synthesis method of Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate to make it more efficient and environmentally friendly. Additionally, further studies are needed to investigate the potential toxicity of Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate and its long-term effects on human health and the environment.
Conclusion:
In conclusion, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate is a chemical compound with significant potential for various applications in medicine, agriculture, and materials science. Its ease of synthesis, stability, and versatility make it a promising candidate for the development of new drugs, plant growth regulators, and materials with unique properties. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Métodos De Síntesis
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate can be synthesized through a multistep process that involves the reaction of ethyl acetoacetate with methyl vinyl ketone. The resulting product is then subjected to a series of chemical reactions, including hydrolysis, esterification, and decarboxylation, to yield Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate. This synthesis method has been widely used in research laboratories to produce Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate in large quantities.
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been shown to possess anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. In agriculture, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been used as a plant growth regulator, enhancing the growth and yield of crops. In materials science, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
Número CAS |
135638-64-1 |
|---|---|
Nombre del producto |
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate |
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate |
InChI |
InChI=1S/C9H16O3/c1-5-12-9(11)7(4)8(10)6(2)3/h6,8,10H,4-5H2,1-3H3 |
Clave InChI |
KPMZLFYCDSSNIF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C)C(C(C)C)O |
SMILES canónico |
CCOC(=O)C(=C)C(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



